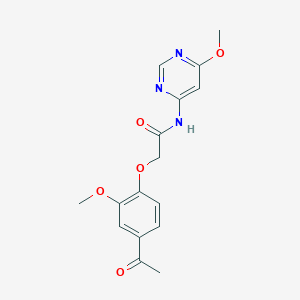
l-Alanine, N-pivaloyl-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
l-Alanine, N-pivaloyl-, methyl ester: is an organic compound with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.2362 g/mol . It is a derivative of l-alanine, where the amino group is protected by a pivaloyl group, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions:
Protection of l-Alanine: The synthesis begins with the protection of the amino group of l-alanine using pivaloyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Esterification: The protected l-alanine is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: While specific industrial production methods for l-Alanine, N-pivaloyl-, methyl ester are not widely documented, the general approach involves large-scale synthesis using the same protection and esterification steps, optimized for yield and purity.
化学反应分析
Types of Reactions:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The pivaloyl group can be removed using strong acids like trifluoroacetic acid or by catalytic hydrogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Trifluoroacetic acid or palladium on carbon with hydrogen gas.
Major Products:
Hydrolysis: l-Alanine and methanol.
Deprotection: l-Alanine and pivalic acid.
科学研究应用
Chemistry:
Peptide Synthesis: Used as a protected amino acid derivative in the synthesis of peptides, allowing for selective deprotection and coupling reactions.
Biology and Medicine:
Drug Development: Utilized in the synthesis of peptide-based drugs, where the stability of the pivaloyl group is advantageous during the synthetic process.
Industry:
Chemical Synthesis: Employed in the production of complex organic molecules where selective protection and deprotection steps are required.
作用机制
The mechanism of action for l-Alanine, N-pivaloyl-, methyl ester primarily involves its role as a protected amino acid derivative. The pivaloyl group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in further chemical reactions, such as peptide bond formation .
相似化合物的比较
l-Alanine, N-Boc-, methyl ester: Similar in structure but uses a tert-butyloxycarbonyl (Boc) group for protection.
l-Alanine, N-Cbz-, methyl ester: Uses a carboxybenzyl (Cbz) group for protection.
Uniqueness:
Stability: The pivaloyl group provides greater stability compared to Boc and Cbz groups, making it suitable for reactions requiring harsh conditions.
Deprotection: The pivaloyl group can be removed under specific conditions, offering selective deprotection options.
属性
IUPAC Name |
methyl 2-(2,2-dimethylpropanoylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(7(11)13-5)10-8(12)9(2,3)4/h6H,1-5H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUZHOXNCVOSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2734052.png)
![methyl 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2734053.png)

![Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate](/img/structure/B2734055.png)

![N'-(2,5-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2734057.png)





![N-(2H-1,3-benzodioxol-5-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2734070.png)

![(E)-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2734072.png)
